7,7-Dimethyl-6,8-dioxaspiro[3.5]nonan-2-ol
Overview
Description
7,7-Dimethyl-6,8-dioxaspiro[3.5]nonan-2-ol: is a chemical compound with the molecular formula C9H16O3 and a molecular weight of 172.22 g/mol It is characterized by a spirocyclic structure containing two oxygen atoms and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Dimethyl-6,8-dioxaspiro[3.5]nonan-2-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable diol with an aldehyde or ketone in the presence of an acid catalyst . The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired spirocyclic structure.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 7,7-Dimethyl-6,8-dioxaspiro[3.5]nonan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives .
Scientific Research Applications
7,7-Dimethyl-6,8-dioxaspiro[3.5]nonan-2-ol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 7,7-Dimethyl-6,8-dioxaspiro[3.5]nonan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group and spirocyclic structure play a crucial role in its binding affinity and specificity. The compound can modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes, thereby influencing various physiological processes .
Comparison with Similar Compounds
6,8-Dioxaspiro[3.5]nonan-2-ol: Similar in structure but lacks the dimethyl groups at the 7,7 positions.
1,6-Dioxaspiro[4.4]nonane-2,7-dione: Another spirocyclic compound with different functional groups and applications.
Uniqueness: 7,7-Dimethyl-6,8-dioxaspiro[3.5]nonan-2-ol is unique due to its specific spirocyclic structure and the presence of dimethyl groups, which confer distinct chemical and physical properties. These features make it valuable in various research and industrial applications .
Properties
IUPAC Name |
7,7-dimethyl-6,8-dioxaspiro[3.5]nonan-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-8(2)11-5-9(6-12-8)3-7(10)4-9/h7,10H,3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBRYHGHUCVATNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2(CC(C2)O)CO1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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